2-(biphenyl-4-yloxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(biphenyl-4-yloxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is a chemical compound with the molecular formula C18H16N2O3 It is known for its unique structure, which includes a biphenyl group, a furan ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide typically involves the following steps:
Formation of Biphenyl-4-yloxyacetohydrazide: This intermediate is synthesized by reacting biphenyl-4-ol with chloroacetohydrazide in the presence of a base such as potassium carbonate.
Condensation Reaction: The biphenyl-4-yloxyacetohydrazide is then reacted with furan-2-carbaldehyde under reflux conditions in ethanol to form the final product, 2-(biphenyl-4-yloxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-4-yloxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted hydrazides or thiohydrazides.
Scientific Research Applications
2-(biphenyl-4-yloxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 2-(biphenyl-4-yloxy)acetohydrazide
- N’-[(E)-furan-2-ylmethylidene]acetohydrazide
Uniqueness
2-(biphenyl-4-yloxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is unique due to the presence of both biphenyl and furan moieties, which confer distinct chemical and biological properties
Biological Activity
2-(Biphenyl-4-yloxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its cytotoxic effects, antibacterial properties, and other pharmacological activities.
Chemical Structure
The compound is characterized by the following molecular formula: C19H16N2O. Its structural features include a biphenyl moiety and a furan ring, which are known to contribute to various biological activities.
Case Study: Cytotoxicity Evaluation
A comparative study of hydrazone derivatives demonstrated that compounds with furan and biphenyl substituents exhibited IC50 values in the nanomolar range against breast adenocarcinoma and glioblastoma multiforme cell lines. These findings suggest that this compound could potentially have similar efficacy.
Antibacterial Activity
The antibacterial properties of hydrazone derivatives have been documented extensively. For example, compounds featuring furan rings have shown activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Bacterial Strain | MIC (µM) | Reference |
---|---|---|---|
Compound A | S. aureus | 20 | |
Compound B | E. coli | 40 | |
This compound | TBD | TBD | TBD |
Note: Specific MIC values for this compound are not yet established in the literature.
The mechanism by which hydrazone derivatives exert their biological effects often involves the generation of reactive oxygen species (ROS) leading to oxidative stress in target cells. This oxidative stress can trigger pathways associated with apoptosis and necrosis, particularly in cancer cells.
Toxicological Considerations
While exploring the therapeutic potential of this compound, it is crucial to consider its toxicological profile. According to PubChem, similar compounds may exhibit toxicity if ingested or improperly handled, emphasizing the need for careful evaluation in preclinical studies .
Properties
CAS No. |
303085-85-0 |
---|---|
Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C19H16N2O3/c22-19(21-20-13-18-7-4-12-23-18)14-24-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22)/b20-13+ |
InChI Key |
IYVHENDWEQLOIE-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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